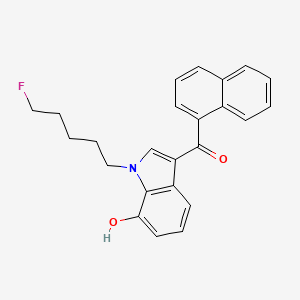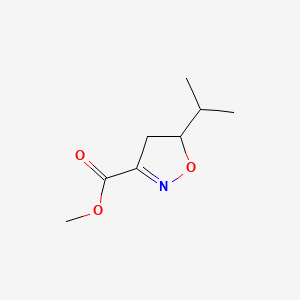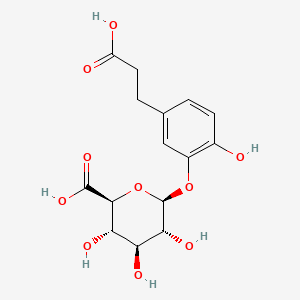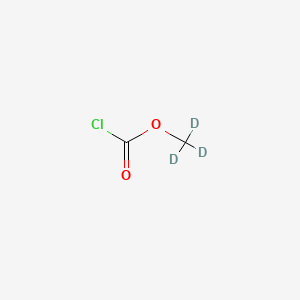
Methyl-D3 chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-D3 Chloroformate is the isotope labelled analog of Chloroformic Acid Methyl Ester . It is a useful synthetic intermediate in the synthesis of a new class of potent Cdk4 inhibitors in the treatment of cancer . It is also used in the synthesis of Phorboxazole B .
Synthesis Analysis
Methyl-D3 Chloroformate is used in organic synthesis for the introduction of the methoxycarbonyl functionality to a suitable nucleophile . It is also used for the derivatization of functional groups such as carboxylic acids, amines, and phenols .Molecular Structure Analysis
The molecular formula of Methyl-D3 Chloroformate is C₂D₃ClO₂ . Its molecular weight is 97.52 . The infrared spectra of methyl chloroformate and methyl chloroformate‐d3 are reported in the liquid and solid phases in the region 4000–50 cm −1 .Chemical Reactions Analysis
Methyl chloroformate hydrolyzes in water to form methanol, hydrochloric acid, and carbon dioxide . This decomposition happens violently in the presence of steam, causing foaming. The compound decomposes in heat, which can liberate hydrogen chloride, phosgene, chlorine, or other toxic gases .Physical And Chemical Properties Analysis
Methyl-D3 Chloroformate is a neat product . It is a stable isotope labelled . Chloroformates are clear, colorless liquids with relatively low freezing points and relatively high boiling points . They are reactive compounds possessing both acid chloride and alkyl substituents .科学的研究の応用
Environmental Monitoring and Atmospheric Chemistry : Methyl chloroformate is studied for its role in ozone depletion and global hydroxyl radical abundances. It was widely used as a solvent before being recognized as an ozone-depleting substance, leading to its phase-out under the Montreal Protocol. Its atmospheric concentration has steadily declined since then. Studies like those by Reimann et al. (2005) provide insights into European methyl chloroform emissions, which have implications for atmospheric chemistry and environmental policy (Reimann et al., 2005).
Chemical Structure and Spectroscopy : The vibrational spectra and structure of methyl chloroformate have been studied in detail. For example, Katon and Griffin (1973) analyzed the infrared spectra of methyl chloroformate and its deuterium-substituted analog in different phases, contributing to a better understanding of its molecular structure and behavior (Katon & Griffin, 1973).
Analytical Chemistry and Metabolite Analysis : Methyl chloroformate is used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for analyzing metabolites with amino or carboxylic groups. Kvitvang et al. (2014) describe a method using methyl chloroformate for the quantitative analysis of over 60 metabolites, indicating its significance in analytical chemistry (Kvitvang et al., 2014).
Medical and Biological Research : It has applications in medical research, such as in the study of vitamin D3 metabolites in rat bile, as investigated by Onisko et al. (1980). This research helps in understanding the metabolism and biological role of vitamin D3 (Onisko et al., 1980).
Radiation Protection and Dosimetry : Methyl chloroformate has been investigated in radiation protection. For instance, Mondal et al. (2016) developed a chloroform: methyl red dosimeter for blood irradiation dosimetry, highlighting its utility in medical physics (Mondal et al., 2016).
Carcinogenicity and Biological Effects : The compound has been studied for its isotope effects on carcinogenicity, as in the research by Cavalieri et al. (1975) on the selective deuteration of 3-methylcholanthrene. This type of research is vital for understanding the mechanisms of tumor initiation (Cavalieri et al., 1975).
Toxicology and Health Effects : Methyl chloroformate's health effects, such as central nervous system depression and potential liver and kidney dysfunction, are topics of research in toxicology, as discussed by Stewart (1971) (Stewart, 1971).
作用機序
The in vivo synthesis of the predominant two biologically active metabolites of vitamin D occurs in two steps. The first hydroxylation of vitamin D3 cholecalciferol (or D2) occurs in the liver to yield 25-hydroxyvitamin D while the second hydroxylation happens in the kidneys to give 1, 25-dihydroxyvitamin D .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
trideuteriomethyl carbonochloridate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-D3 chloroformate | |
Q & A
Q1: What is the mechanism of action of methyl-d3 chloroformate in electrophilic aromatic substitution reactions, specifically with anisole?
A1: The research paper [] delves into the mechanism of methylation of anisole by methyl-d3 chloroformate, providing evidence for an intermolecular reaction involving an n complex. While the abstract doesn't provide the full details, it suggests that methyl-d3 chloroformate acts as an electrophilic reagent. The deuterated methyl group (CD3) of the chloroformate likely acts as the electrophile, attacking the electron-rich aromatic ring of anisole. This results in the substitution of a hydrogen atom on the anisole ring with the CD3 group. The formation of an "n complex" suggests an initial interaction between the electron-rich pi system of anisole and the electron-deficient carbon of the chloroformate group, which then leads to the electrophilic substitution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

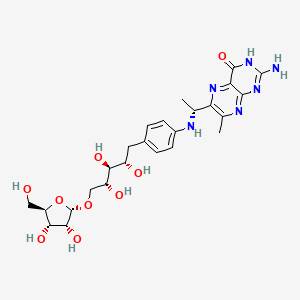
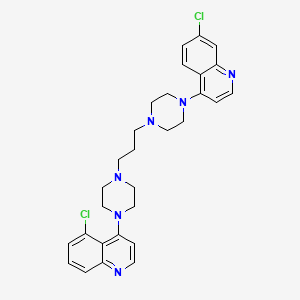
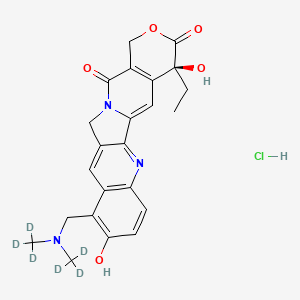

![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
